molecular formula C11H14N2O B11420484 1-ethyl-2-(methoxymethyl)-1H-benzimidazole

1-ethyl-2-(methoxymethyl)-1H-benzimidazole

Cat. No.: B11420484
M. Wt: 190.24 g/mol
InChI Key: SENPKDMJXPFXHB-UHFFFAOYSA-N
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Description

1-Ethyl-2-(methoxymethyl)-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-(methoxymethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with ethyl chloroacetate in the presence of a base, followed by methylation using methoxymethyl chloride. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(methoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(methoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but common targets include enzymes involved in DNA replication and protein synthesis.

Comparison with Similar Compounds

  • 1-Ethyl-2-methylbenzimidazole
  • 1-Ethyl-2-(hydroxymethyl)-1H-benzimidazole
  • 1-Ethyl-2-(chloromethyl)-1H-benzimidazole

Comparison: 1-Ethyl-2-(methoxymethyl)-1H-benzimidazole is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-ethyl-2-(methoxymethyl)benzimidazole

InChI

InChI=1S/C11H14N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3

InChI Key

SENPKDMJXPFXHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC

Origin of Product

United States

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